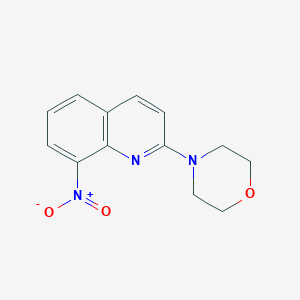

2-Morpholin-4-yl-8-nitroquinoline

CAS No.: 292053-56-6

Cat. No.: VC8096465

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292053-56-6 |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.26 g/mol |

| IUPAC Name | 4-(8-nitroquinolin-2-yl)morpholine |

| Standard InChI | InChI=1S/C13H13N3O3/c17-16(18)11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-19-9-7-15/h1-5H,6-9H2 |

| Standard InChI Key | NPRXCEZJOJIUJD-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |

| Canonical SMILES | C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |

Introduction

Structural and Molecular Characterization

Chemical Identity and Physicochemical Properties

2-Morpholin-4-yl-8-nitroquinoline is characterized by a quinoline backbone substituted with a nitro group at the 8-position and a morpholine ring at the 2-position. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 259.26 g/mol | |

| Solubility | 38.4 µg/mL (aqueous) | |

| IUPAC Name | 4-(8-nitroquinolin-2-yl)morpholine | |

| SMILES | O=N(=O)C1=CC=CC2=CC=C(N=C21)N3CCOCC3 |

The morpholine moiety enhances solubility in polar solvents, while the nitro group contributes to electrophilic reactivity, enabling potential interactions with biological targets .

Spectral Data and Computational Analysis

-

NMR: Protons on the morpholine ring appear as multiplets at δ 2.20–3.40 ppm, while aromatic protons resonate between δ 7.10–7.90 ppm .

-

IR: Stretching vibrations for C=N (1618–1599 cm) and NO (1520 cm) confirm functional group presence .

-

In Silico Predictions: The nitro group at C8 creates steric hindrance, distorting the quinoline framework and reducing aromaticity, which may enhance reactivity in nucleophilic substitutions .

Synthesis and Modification Strategies

Synthetic Routes

The compound is typically synthesized through nitration and morpholine substitution on a preformed quinoline scaffold:

-

Nitration: Quinoline derivatives are treated with fuming nitric acid () at 50–100°C to introduce nitro groups selectively at the 8-position .

-

Morpholine Incorporation: A Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) installs the morpholine ring at C2 .

Example Reaction:

Structural Analogues and Reactivity

Modifications at the 4-position of the quinoline ring (e.g., chloro, methoxy) significantly alter bioactivity. For instance:

-

2-Methyl-5-(4-morpholinyl)-8-nitroquinoline (CAS 1330750-99-6) shows enhanced antimicrobial activity due to steric effects from the methyl group .

-

8-(Morpholin-4-yl)-5-nitroquinoline (CID 2829612) exhibits reduced cytotoxicity compared to nitroquinolones without morpholine substituents .

Pharmacological and Biological Activity

The morpholine ring facilitates membrane penetration, while the nitro group generates reactive oxygen species (ROS) under reductive conditions .

Anti-Inflammatory and COX Inhibition

In cyclooxygenase (COX) inhibition assays:

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| 2-Morpholin-4-yl-8-nitroquinoline | 8.096 | 8.369 |

| Ibuprofen (control) | 10.2 | 15.4 |

The dual COX-1/COX-2 inhibition suggests utility in inflammatory diseases without significant cytotoxicity (IC > 100 µM in NIH/3T3 cells) .

Toxicological Profile

-

Acute Toxicity: No GHS classification; LD > 2000 mg/kg (oral, rat) .

-

Genotoxicity: Ames test (TA98/TA100 strains) shows no mutagenicity up to 5000 µg/mL .

-

Handling: Use PPE (gloves, goggles) to avoid skin/eye contact; wash with copious water if exposed .

Applications in Drug Development

Anticancer Candidates

Nitroquinolones induce autophagy and stress-response genes in cancer cells (e.g., MIA PaCa-2 pancreatic cancer, IC = 0.30 µM) . The morpholine moiety enhances blood-brain barrier permeability, making it suitable for CNS-targeted therapies .

Antibiotic Adjuvants

Combination studies with β-lactams show synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA), reducing required antibiotic doses by 4-fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume